molecular formula C13H21NO5 B8263994 Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate CAS No. 174543-84-1

Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate

Cat. No.: B8263994
CAS No.: 174543-84-1
M. Wt: 271.31 g/mol
InChI Key: BHYBSPGBYPRERH-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is an organic compound that serves as a versatile building block in organic synthesis. It is a derivative of malonic acid diethyl ester, characterized by the presence of an acetamido group and a cyclopropylmethyl group. This compound is particularly valuable in the synthesis of various pharmaceutical and biologically active compounds due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate typically involves the acetylation of diethyl aminomalonate. One common method includes the following steps:

    Preparation of Diethyl Isonitrosomalonate: This intermediate is synthesized by reacting malonic acid diethyl ester with sodium nitrite in acetic acid.

    Reduction and Acetylation: The diethyl isonitrosomalonate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of safer solvents and catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide and alkyl halides.

    Hydrolysis: Acidic or basic aqueous solutions.

    Decarboxylation: Elevated temperatures.

Major Products

Scientific Research Applications

Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate involves its role as a building block in organic synthesis. The compound’s acetamido and cyclopropylmethyl groups provide unique reactivity, allowing it to participate in various chemical reactions that lead to the formation of complex molecules. These reactions often involve nucleophilic substitution, addition, and elimination processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: A similar compound without the cyclopropylmethyl group.

    Diethyl 2-(2-cyanoethyl)malonate: Another derivative of malonic acid diethyl ester with different substituents.

Uniqueness

Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of cyclopropyl-containing peptide-derived compounds, which are important in pharmaceutical research .

Properties

IUPAC Name

diethyl 2-acetamido-2-(cyclopropylmethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-4-18-11(16)13(14-9(3)15,8-10-6-7-10)12(17)19-5-2/h10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYBSPGBYPRERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CC1)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176593
Record name 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-84-1
Record name 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174543-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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